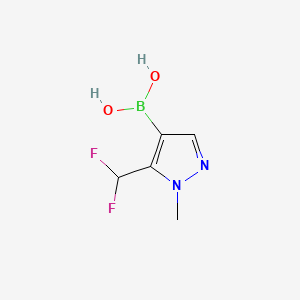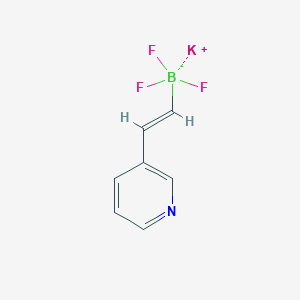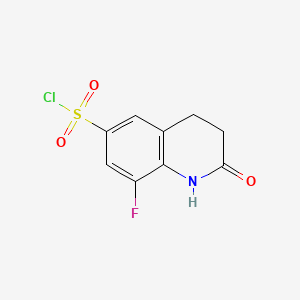![molecular formula C14H21NO5 B13452679 3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate CAS No. 2913182-18-8](/img/structure/B13452679.png)
3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate is an organic compound that has garnered interest in various scientific fields due to its unique bicyclic structure and functional groups. This compound contains a tert-butyl group, a formyl group, and a bicyclic ring system, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl alcohol with formic acid in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or nitric acid. Another method includes the reaction of tert-butyl alcohol with an aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[31
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly dihydrofolate reductase, which is linked to cancer cell growth.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The exact mechanism of action of 3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate is not fully understood. it is believed that the formyl and tert-butyl groups interact with enzyme active sites, leading to the inhibition of enzyme activity. This interaction can affect various molecular targets and pathways, making it a compound of interest for further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (TBFAC)
- Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
Uniqueness
3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate stands out due to its specific combination of functional groups and bicyclic structure. This unique arrangement allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
2913182-18-8 |
|---|---|
Formule moléculaire |
C14H21NO5 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
3-O-tert-butyl 1-O-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate |
InChI |
InChI=1S/C14H21NO5/c1-12(2,3)20-11(18)15-7-13(9-16)5-14(6-13,8-15)10(17)19-4/h9H,5-8H2,1-4H3 |
Clé InChI |
BEWGGGISCWFZOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13452615.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid](/img/structure/B13452616.png)

amino}-2-(3-chlorophenyl)acetic acid](/img/structure/B13452624.png)
amine](/img/structure/B13452625.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine](/img/structure/B13452626.png)

![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B13452640.png)



